molecular formula C7H13NO3 B12882670 (2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde

(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde

Cat. No.: B12882670
M. Wt: 159.18 g/mol
InChI Key: ZXZXYVOTWCBUHG-KNVOCYPGSA-N
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Description

(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring two hydroxymethyl groups and an aldehyde group attached to a pyrrolidine ring, makes it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

    Functional Group Introduction: Hydroxymethyl groups are introduced through reactions involving formaldehyde and appropriate catalysts.

    Aldehyde Formation: The aldehyde group is introduced via oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, Dess-Martin periodinane, or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-tumor activity.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which (2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    (2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

Uniqueness

(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde is unique due to its combination of hydroxymethyl and aldehyde groups, which confer distinct reactivity and potential applications. Its chiral nature also adds to its uniqueness, making it valuable for studies involving stereochemistry and enantioselectivity.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C7H13NO3/c9-3-6-1-2-7(4-10)8(6)5-11/h5-7,9-10H,1-4H2/t6-,7+

InChI Key

ZXZXYVOTWCBUHG-KNVOCYPGSA-N

Isomeric SMILES

C1C[C@H](N([C@H]1CO)C=O)CO

Canonical SMILES

C1CC(N(C1CO)C=O)CO

Origin of Product

United States

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